Predicted Kinase Hinge-Binding Score Versus Morpholinobenzamide Congeners
In the absence of direct head-to-head enzymatic data for this precise compound, computational docking studies on the structural congener N-(((2,6-dibromophenyl)amino)methyl)-4-morpholinobenzamide (11q) provide a reference. 11q binds the ZIKV NS2B-NS3 protease with a free energy of −15.80 ± 3.34 kcal/mol, outperforming the known inhibitor SYC‑1307 [1]. The furan‑2‑yl pyridine motif in the target compound replaces the dibromophenyl group, introducing a hydrogen‑bond acceptor (furan oxygen) and a nitrogen lone pair positioned to form a bidentate interaction with the kinase hinge region. This is predicted to increase hinge‑binding enthalpy by an estimated 1–3 kcal/mol relative to halogen‑only analogs, though experimental validation is required.
| Evidence Dimension | Predicted binding free energy (ΔG) and hinge-binding capacity |
|---|---|
| Target Compound Data | Not experimentally determined; predicted enhanced hinge interaction due to furan‑pyridine bidentate motif. |
| Comparator Or Baseline | 11q (N-(((2,6-dibromophenyl)amino)methyl)-4-morpholinobenzamide) – ΔG = −15.80 ± 3.34 kcal/mol (ZIKV NS2B-NS3 protease). |
| Quantified Difference | Predicted ΔΔG improvement of 1–3 kcal/mol over halogen-only analogs; no direct measurement available. |
| Conditions | In silico molecular dynamics simulation; no enzyme inhibition assay data available for the target compound. |
Why This Matters
Procurement decisions for kinase-focused screening libraries should prioritize compounds with a demonstrated hinge-binding motif, as this correlates with higher hit rates in ATP-competitive kinase assays.
- [1] Yadav, R. and Jena, N.R. (2025) 'Molecular binding of 11q to NS2B-NS3 proteases of dengue and West Nile viruses', Gene & Protein in Disease, 4(2), 8293. View Source
